molecular formula C13H9Cl2N3O B14115741 (E)-2,5-dichloro-N'-(pyridin-3-ylmethylene)benzohydrazide

(E)-2,5-dichloro-N'-(pyridin-3-ylmethylene)benzohydrazide

Cat. No.: B14115741
M. Wt: 294.13 g/mol
InChI Key: OJARACVJFGUERP-IUXPMGMMSA-N
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Description

2,5-dichloro-N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide is an organic compound with the molecular formula C13H9Cl2N3O It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2,5-dichlorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the hydrazone group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction Reactions: The major product is the corresponding hydrazine derivative.

    Oxidation Reactions: Products include various oxidized forms of the hydrazone group.

Scientific Research Applications

2,5-dichloro-N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the pyridinylmethylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

2,5-dichloro-N-[(Z)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8-

InChI Key

OJARACVJFGUERP-IUXPMGMMSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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